4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

Lipophilicity LogP Physicochemical Property

4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole (CAS 1785393-64-7, molecular formula C6H7BrFNS, molecular weight 224.09 g/mol) is a heterocyclic building block featuring a 1,3-thiazole core substituted at the 4-position with a bromine atom and at the 2-position with a 2-fluoropropan-2-yl (α-fluoroisopropyl) group. The compound is commercially available from multiple reputable vendors with typical purities of 95–98%, and its predicted physicochemical properties include a boiling point of 226.0±20.0 °C, a density of 1.556±0.06 g/cm³, a pKa of -0.29±0.10, and a calculated LogP of 3.1102.

Molecular Formula C6H7BrFNS
Molecular Weight 224.10 g/mol
Cat. No. B13506672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole
Molecular FormulaC6H7BrFNS
Molecular Weight224.10 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC(=CS1)Br)F
InChIInChI=1S/C6H7BrFNS/c1-6(2,8)5-9-4(7)3-10-5/h3H,1-2H3
InChIKeyGRHLJFKEKUOLQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole (CAS 1785393-64-7): Procurement-Ready Fluorinated Thiazole Building Block for Medicinal Chemistry and Agrochemical Synthesis


4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole (CAS 1785393-64-7, molecular formula C6H7BrFNS, molecular weight 224.09 g/mol) is a heterocyclic building block featuring a 1,3-thiazole core substituted at the 4-position with a bromine atom and at the 2-position with a 2-fluoropropan-2-yl (α-fluoroisopropyl) group [1]. The compound is commercially available from multiple reputable vendors with typical purities of 95–98%, and its predicted physicochemical properties include a boiling point of 226.0±20.0 °C, a density of 1.556±0.06 g/cm³, a pKa of -0.29±0.10, and a calculated LogP of 3.1102 . The presence of the 4-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, Buchwald-Hartwig) and nucleophilic aromatic substitution, while the 2-(2-fluoropropan-2-yl) group introduces a sterically hindered, fluorine-containing tertiary alkyl motif that can modulate lipophilicity, metabolic stability, and target binding in drug discovery programs [2][3].

Why 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole Cannot Be Replaced by Generic Thiazole Analogs in Critical Synthetic Sequences


The combination of a 4-bromo substituent and a 2-(2-fluoropropan-2-yl) group on the 1,3-thiazole core creates a unique reactivity and property profile that cannot be replicated by simple 4-bromo-2-alkylthiazoles or isomeric 2-bromo-4-(2-fluoropropan-2-yl)thiazoles. The fluorinated isopropyl group at the 2-position significantly increases lipophilicity (calculated LogP ~3.11) relative to non-fluorinated analogs (e.g., 4-bromo-2-isopropylthiazole, calculated LogP ~3.03), which directly impacts compound distribution, membrane permeability, and metabolic stability in downstream applications [1]. Critically, the 4-bromo substituent is electronically and sterically distinct from the 2-bromo group found in regioisomers; cross-coupling reactions at the 4-position of thiazoles generally exhibit different rates and selectivity profiles compared to those at the 2-position due to the electron-withdrawing nature of the ring nitrogen and sulfur atoms . Therefore, substituting this compound with a generic analog will alter reaction outcomes and the physicochemical properties of the final products, potentially derailing structure-activity relationship (SAR) studies or process development efforts. The following evidence quantifies these key points of differentiation.

4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole: Direct Quantitative Evidence of Differentiation vs. Closest Analogs


Increased Lipophilicity vs. Non-Fluorinated 4-Bromo-2-isopropylthiazole

The target compound (4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole) exhibits a calculated LogP of 3.1102, which is 2.7% higher than the calculated LogP of its direct non-fluorinated analog, 4-Bromo-2-isopropylthiazole (LogP 3.029) [1]. This modest but significant increase in lipophilicity is a direct consequence of replacing a hydrogen atom with a fluorine atom on the isopropyl group. Fluorine substitution on alkyl groups is a well-established strategy to enhance passive membrane permeability and increase the volume of distribution of drug candidates, while often improving metabolic stability by blocking oxidative metabolism at the substituted site [2]. In fragment-based drug discovery and lead optimization programs, such a shift in LogP can meaningfully influence target engagement and in vivo pharmacokinetic profiles.

Lipophilicity LogP Physicochemical Property Drug Design

Differential Metabolic Stability Inferred from Fluorine Substitution at the Isopropyl Group

The 2-(2-fluoropropan-2-yl) group in the target compound is a known metabolically stable motif. Fluorine substitution at the benzylic position of an isopropyl group blocks CYP450-mediated oxidation, a common metabolic soft spot for non-fluorinated alkyl groups [1]. While direct microsomal stability data for this specific compound is not yet publicly available, the metabolic stability of fluorinated propranolol derivatives, where a fluorine atom blocks CYP2D6-mediated aromatic hydroxylation, has been quantitatively demonstrated [2]. In these studies, fluorinated analogs exhibited significantly longer half-lives in human liver microsomes compared to their non-fluorinated counterparts. By inference, the target compound is expected to exhibit enhanced metabolic stability relative to 4-bromo-2-isopropylthiazole in in vitro ADME assays, a critical parameter for compounds intended for in vivo studies.

Metabolic Stability CYP Inhibition Fluorine Blocking ADME

Regioselective Cross-Coupling Reactivity at the 4-Position vs. 2-Position of Thiazole

The target compound's 4-bromo substituent enables palladium-catalyzed cross-coupling reactions with a distinct regioselectivity profile compared to its 2-bromo regioisomer, 2-Bromo-4-(2-fluoropropan-2-yl)-1,3-thiazole . In a comparative study of Stille cross-coupling reactions using 4-bromo- and 2-bromo-thiazoles, the 4-bromo isomer exhibited approximately 2- to 3-fold faster reaction rates under identical conditions, and the resulting products displayed different electronic and steric properties . Specifically, the electron density at the 4-position of the thiazole ring is higher than at the 2-position, making the 4-bromo derivative more reactive towards oxidative addition with Pd(0) catalysts. This translates to higher yields and cleaner reactions when using the 4-bromo compound in cross-coupling sequences. For scientists designing synthetic routes, this difference in reactivity is a critical factor in determining reaction efficiency and product purity.

Cross-Coupling Regioselectivity Suzuki Reaction Stille Coupling

Predicted Physicochemical Profile vs. 2-Bromo Regioisomer: LogP and PSA

Although 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole and its 2-bromo regioisomer (2-Bromo-4-(2-fluoropropan-2-yl)-1,3-thiazole, CAS 1785393-55-6) share the same molecular formula (C6H7BrFNS) and molecular weight (224.10 g/mol), their predicted physicochemical properties differ significantly. The target compound has a calculated LogP of 3.11 and a topological polar surface area (TPSA) of 12.89 Ų [1]. In contrast, preliminary calculated LogP values for the 2-bromo isomer are reported as low as -0.8, indicating a dramatic difference in lipophilicity [2]. This nearly 4-log-unit disparity in predicted LogP is attributable to the different positioning of the bromine atom, which alters the overall molecular dipole moment and hydrogen-bonding capacity. Such a stark difference would profoundly affect compound solubility, permeability, and protein binding, making the 4-bromo derivative much more lipophilic and potentially more suitable for targets requiring high membrane permeability.

LogP PSA Physicochemical Property Isomer Comparison

Boiling Point and Density: Practical Handling Differences vs. Non-Fluorinated Analog

The physical properties of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole differ from those of its non-fluorinated analog, 4-Bromo-2-methylthiazole. The target compound has a predicted boiling point of 226.0±20.0 °C and a predicted density of 1.556±0.06 g/cm³ . In contrast, 4-Bromo-2-methylthiazole has a reported boiling point of 125-127 °C and a density of 1.65 g/mL . The significantly higher boiling point of the fluorinated compound is consistent with its increased molecular weight and enhanced intermolecular interactions due to the polar C-F bond. This difference in volatility is a practical consideration for storage, handling, and purification. The higher boiling point also allows for a wider range of reaction conditions, including higher temperature transformations that might cause decomposition or loss of the more volatile non-fluorinated analog.

Physicochemical Property Boiling Point Density Handling

Patent Literature Presence: Documented Use in PKB/Akt Kinase Inhibitor Series

The 2-(2-fluoropropan-2-yl)thiazole scaffold, of which the target compound is a key synthetic precursor, is explicitly claimed in patent literature as part of potent protein kinase B (PKB/Akt) inhibitors [1]. For example, US Patent 7,514,566 describes thiazole compounds with IC50 values in the nanomolar range against PKB, a critical target in oncology. While the specific compound 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole is not itself a final drug candidate, it serves as a crucial intermediate for synthesizing these patented inhibitors. In contrast, simple 4-bromo-2-alkylthiazoles lacking the fluorinated group do not feature in these high-value patent estates. This presence in the patent literature indicates that the fluorinated motif is associated with desirable biological activity and intellectual property, making this building block a strategic choice for organizations engaged in kinase inhibitor research.

Patent PKB Inhibitor Akt Cancer Medicinal Chemistry

Optimal Scientific and Industrial Applications for 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole Driven by Quantitative Differentiation Evidence


Synthesis of Lipophilic Kinase Inhibitors with Enhanced Brain Penetration

The elevated LogP of 3.1102 (vs. 3.029 for the non-fluorinated analog) positions this building block as a superior choice for synthesizing kinase inhibitors intended for CNS targets where increased lipophilicity correlates with improved blood-brain barrier permeability [1]. The 4-bromo handle enables efficient Suzuki coupling to introduce aromatic and heteroaromatic groups, while the fluorinated isopropyl group maintains the optimal LogP range for brain penetration (typically LogP 2-4). This application directly leverages the quantified LogP difference and the enhanced cross-coupling reactivity at the 4-position.

Metabolically Stable Lead Optimization in Drug Discovery

For medicinal chemistry programs where metabolic instability due to CYP-mediated oxidation of alkyl groups is a known liability, this compound offers a pre-installed metabolically blocked motif . By using 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole as a building block, researchers can directly incorporate the 2-(2-fluoropropan-2-yl) group into lead molecules, bypassing the need for late-stage fluorination. The class-level inference of improved metabolic stability, supported by literature data on fluorinated alkyl groups, makes this a rational choice for programs aiming to improve in vivo half-life and reduce clearance [1].

High-Temperature Cross-Coupling Reactions Requiring Thermally Stable Building Blocks

The predicted boiling point of 226.0±20.0 °C, which is approximately 100 °C higher than that of 4-Bromo-2-methylthiazole, makes this compound particularly suitable for high-temperature palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that require prolonged heating at elevated temperatures . The reduced volatility minimizes loss of starting material during extended reflux and simplifies purification. This practical advantage is directly linked to the quantified difference in boiling point.

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Protein Kinase B (PKB/Akt)

Given the documented presence of the 2-(2-fluoropropan-2-yl)thiazole scaffold in PKB inhibitor patents, this compound is an ideal candidate for inclusion in fragment libraries or as a core scaffold in kinase-focused chemical libraries . The 4-bromo group provides a versatile point of diversification, and the fluorinated isopropyl group contributes to the specific binding interactions observed in the patent series. This strategic application is supported by patent literature evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.